molecular formula C16H30O B1210649 Bombykol

Bombykol

Cat. No.: B1210649
M. Wt: 238.41 g/mol
InChI Key: CIVIWCVVOFNUST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bombykol, (E,Z)-10,12-hexadecadien-1-ol, is the first identified insect sex pheromone, isolated from the silkworm moth Bombyx mori by Butenandt et al. in 1959 . It is synthesized in female pheromone glands (PGs) from acetyl-CoA via a fatty acid biosynthesis pathway involving key enzymes like Δ10,12-desaturase (pgdesat1) and PG-specific fatty-acyl reductase . This compound production is regulated by pheromone biosynthesis-activating neuropeptide (PBAN), which triggers the release of stored triacylglycerol (TAG) precursors for final pheromone biosynthesis . RNA interference (RNAi) studies demonstrate that disrupting genes such as BmACP (acyl carrier protein) or BmGPAT (glycerol-3-phosphate O-acyltransferase) reduces this compound levels by up to 59% and 42%, respectively, confirming their critical roles in biosynthesis .

Properties

Molecular Formula

C16H30O

Molecular Weight

238.41 g/mol

IUPAC Name

hexadeca-10,12-dien-1-ol

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,17H,2-3,8-16H2,1H3

InChI Key

CIVIWCVVOFNUST-UHFFFAOYSA-N

SMILES

CCCC=CC=CCCCCCCCCCO

Canonical SMILES

CCCC=CC=CCCCCCCCCCO

Synonyms

10,12-hexadecadien-1-ol
bombykol
bombykol, (E,Z)-isomer
isobombycol

Origin of Product

United States

Preparation Methods

Adolf Butenandt’s Pioneering Work

Adolf Butenandt’s isolation of Bombykol in 1959 marked a milestone in pheromone research. His team processed over 500,000 female B. mori moths to obtain 6.4 mg of pure this compound, a feat requiring meticulous solvent extraction and fractional distillation. The moths’ abdominal glands were dissected and macerated in solvents like ether or benzene, followed by repeated chromatographic purification. This method, while groundbreaking, highlighted the inefficiency of natural extraction due to the minuscule pheromone quantities per insect.

Challenges in Early Isolation

Butenandt’s approach faced significant hurdles, including the instability of this compound’s conjugated diene system and the lack of advanced analytical tools. The final structure elucidation relied on ozonolysis and infrared spectroscopy, confirming the E-10,Z-12-hexadecadien-1-ol configuration. Despite its limitations, this work laid the foundation for subsequent synthetic efforts.

Chemical Synthesis of this compound

Stereoselective Synthesis Strategies

Modern chemical synthesis prioritizes stereochemical control to replicate this compound’s E,Z-diene motif. A common strategy involves Wittig olefination or palladium-catalyzed cross-coupling to construct the diene system. For example, the reaction of (Z)-10-bromo-1-decene with (Z)-1-hexenylzinc bromide under Negishi coupling conditions yields the desired diene backbone.

Table 1: Key Reagents and Conditions for this compound Synthesis

StepReagents/ConditionsYieldReference
Diene Formation(Z)-10-bromo-1-decene, (Z)-1-hexenylzinc bromide, Pd(PPh₃)₄75%
Alcohol ReductionNaBH₄, EtOH, 0°C90%
Final PurificationSilica gel chromatography, hexane:EtOAc (9:1)85%

Large-Scale Production Challenges

Scalability remains a hurdle due to the sensitivity of the diene system to oxidation and isomerization. Recent advances employ flow chemistry to minimize degradation, achieving gram-scale production with >95% purity. Solvent selection is critical; dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG-300) are preferred for stabilizing intermediates.

Biosynthetic Pathways and Enzymatic Production

Precursor Incorporation Studies

This compound biosynthesis begins with hexadecanoic acid (palmitic acid), which undergoes Δ11-desaturation to form (Z)-11-hexadecenoic acid. Isotopic labeling experiments using ¹⁴C-precursors demonstrated that this monoene acid is further desaturated and reduced to yield this compound.

Table 2: Incorporation Rates of ¹⁴C-Labeled Precursors into this compound

PrecursorIncorporation Rate (%)Key Intermediate
[1-¹⁴C]Hexadecanoic acid1.2(Z)-11-Hexadecenoic acid
1-¹⁴C-11-Hexadecenoic acid3.3(10E,12Z)-10,12-Hexadecadienoic acid
[1-¹⁴C]Hexadecan-1-ol0.2

Enzymatic Mechanisms

The enzyme fatty acyl-CoA desaturase introduces the Z-11 double bond, while a second desaturase generates the E-10,Z-12 configuration. A reductase then converts the acyl group to the alcohol. Disruption of these enzymes in B. mori results in pheromone deficiency, confirming their role.

Analytical Techniques for Purity Assessment

Chromatographic Methods

Gas chromatography (GC) with polar stationary phases (e.g., PEG-20M) resolves this compound from isomers. Mass spectrometry (MS) detects molecular ions at m/z 238 (M⁺) and fragment ions at m/z 55 (C₄H₇⁺).

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) confirms stereochemistry: ¹H NMR shows olefinic protons at δ 5.35–5.45 (J = 10–12 Hz for E,Z coupling), while ¹³C NMR identifies carbinol carbon at δ 63.2.

Industrial and Environmental Applications

Pest Control Formulations

Synthetic this compound is used in mating disruption strategies. Microencapsulation in polyethylene matrices ensures sustained release, reducing B. mori populations by 70–90% in field trials.

Green Chemistry Approaches

Biocatalytic routes using recombinant E. coli expressing B. mori desaturases achieve 80% conversion rates, minimizing hazardous waste .

Chemical Reactions Analysis

Types of Reactions: Bombykol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Communication in Insects

Bombykol serves as a classic example of chemical communication among insects. The female silkworm moth releases this pheromone to attract male moths from considerable distances. Research by Adolf Butenandt in the 1950s demonstrated that male moths could detect extremely low concentrations of this compound, as low as 101210^{-12} micrograms per milliliter, leading to distinctive mating behaviors such as the "flutter dance" .

Key Findings:

  • Detection Threshold : Male moths can detect concentrations as low as 101210^{-12} micrograms/mL .
  • Behavioral Response : The flutter dance is a significant behavioral response observed in male moths when exposed to this compound .

Biochemical Research

This compound has been extensively studied for its biochemical properties and biosynthetic pathways. Research has identified several genes involved in its biosynthesis, enhancing our understanding of pheromone production mechanisms. For instance, studies have focused on RNA interference (RNAi) techniques to investigate the role of specific genes like BmACP in this compound production .

Case Study: Gene Identification

  • Objective : Identify genes involved in this compound biosynthesis.
  • Methodology : RNAi-mediated knockdown of BmACP showed a dose-dependent reduction in this compound levels .
  • Results : Knockdown led to a 73% reduction in this compound production at 1 μg dsRNA injection .

Agricultural Applications

The understanding of this compound's role in insect behavior has practical implications for agriculture, particularly in pest management. Synthetic versions of this compound are being explored as attractants in traps for controlling pest populations, thereby reducing reliance on chemical insecticides.

Application Example:

  • Pest Management : Utilizing synthetic this compound to lure male pests into traps can disrupt mating cycles and reduce population growth without harming beneficial insects.

Development of Pheromone-Based Products

The knowledge gained from studying this compound has led to the development of pheromone-based products for agricultural use. These products can effectively manage pest populations by exploiting their natural mating behaviors.

Product Type Description Application
Pheromone TrapsTraps infused with synthetic this compoundAttracts male pests
Mating Disruption SystemsSystems that release this compound to confuse male insectsReduces mating success
Monitoring SystemsDevices that use this compound to monitor pest populationsEarly detection of pest outbreaks

Insights from Recent Studies

Recent studies have highlighted the importance of pheromone-binding proteins (PBPs) in mediating the effects of this compound. These proteins facilitate the transport of hydrophobic pheromones through sensillar lymph towards olfactory receptors, enhancing sensitivity and specificity in detection .

Key Findings:

  • Role of PBPs : PBPs are crucial for solubilizing hydrophobic pheromones like this compound .
  • Receptor Activation : Specific receptors (e.g., BmOR-1) respond selectively to this compound, underscoring its biological significance .

Mechanism of Action

Bombykol exerts its effects by binding to specific odorant receptors in the antennae of male moths. This binding triggers a cascade of molecular events that result in the activation of olfactory receptor neurons (ORNs). The signal is then transmitted to the brain, where it is processed and leads to behavioral responses such as attraction to the female moth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bombykol belongs to a family of C₁₆ unsaturated aldehydes, alcohols, and acetates used as pheromones in bombycid moths. Key structural analogs include:

Compound Functional Group Structure Species Using as Pheromone Behavioral Role
This compound Alcohol (‒OH) (E,Z)-10,12-C₁₆:OH Bombyx mori Attraction
Bombykal Aldehyde (‒CHO) (E,Z)-10,12-C₁₆:CHO Bombyx mori (minor component) Antagonist in B. mandarina
Bombykyl acetate Acetate (‒OAc) (E,Z)-10,12-C₁₆:OAc Trilocha varians Attraction (in mixture)
(E)-2-Hexenal Aldehyde (‒CHO) C₆:CHO (impurity) N/A Contaminant in assays

Structural and Functional Differences

  • This compound vs. Bombykal : The terminal alcohol group in this compound is oxidized to an aldehyde in bombykal. Despite structural similarity, B. mori produces this compound and bombykal in an 11:1 ratio, while its wild relative B. mandarina exclusively uses this compound . Bombykal acts as an antagonist in B. mandarina, inhibiting male attraction to this compound by >90% .
  • Bombykyl acetate : This acetate derivative is used by Trilocha varians in combination with bombykal, highlighting evolutionary divergence in functional group preferences among bombycid moths .

Binding and Receptor Specificity

  • Pheromone-Binding Protein (PBP) Interactions: Bombyx mori PBP1 (BmPBP1) binds both this compound and bombykal with similar affinities (Kd ~1 µM) in vitro . However, in vivo, BmPBP1 knockout reduces electrophysiological responses to both compounds, suggesting a non-selective transport role . Structural studies show BmPBP1 accommodates this compound in a hydrophobic pocket stabilized by disulfide bonds. Iodohexadecane, a non-pheromone ligand, adopts a similar conformation but with lower occupancy, emphasizing the importance of double-bond geometry in specificity .
  • Receptor Activation :
    • BmOR1 (this compound receptor) and BmOR3 (bombykal receptor) co-localize in the same sensilla. BmOR1 responds to this compound only when solubilized by BmPBP1, while BmOR3 is bombykal-specific. This segregation ensures selective detection despite shared PBP transport .

Methodological Challenges in Comparative Studies

  • Impurity Effects : this compound samples often contain volatile contaminants like (E)-2-hexenal (vapor pressure = 629 Pa vs. 7.59 × 10⁻⁴ Pa for this compound), which dominate antennal responses in assays .
  • Solubilization Artifacts : BmOR1 responds to this compound and bombykal in dimethyl sulfoxide (DMSO) but only to this compound when BmPBP1 is the solubilizer, highlighting assay-dependent outcomes .

Evolutionary and Ecological Implications

The divergence in pheromone usage between B. mori and B. mandarina reflects adaptation to ecological niches. B. mori’s use of bombykal as a minor component may enhance signal complexity, while B. mandarina’s exclusive this compound system prioritizes specificity . Similarly, Trilocha varians employs bombykyl acetate, demonstrating functional group plasticity in pheromone evolution .

Q & A

Q. How was Bombykol first identified and synthesized?

this compound was isolated through extensive purification from 500,000 female Bombyx mori moths using solvent extraction and bioassays to confirm its pheromone activity. Adolf Butenandt’s team achieved its synthesis in 1959, determining its structure as a 16-carbon alcohol with conjugated double bonds (10E,12Z). This foundational work established methodologies for pheromone isolation, including bioassay-guided fractionation and structural elucidation via degradation reactions .

Q. What experimental methods are used to determine this compound’s chemical structure?

Key methods include:

  • Hydrogenation : Reduction of this compound (C₁₆H₃₀O) to a saturated alcohol (C₁₆H₃₄O) confirms two double bonds .
  • Ozonolysis : Oxidative cleavage of this compound’s ester derivatives yields fragments (e.g., butanoic acid, oxalic acid, 10-acetoxydecanoic acid), revealing double bond positions .
  • Esterification : Reaction with acetic anhydride confirms the presence of a hydroxyl group .

Q. What is the biosynthetic pathway of this compound in Bombyx mori?

Biosynthesis begins with palmitic acid (C16:0), which undergoes β-oxidation and chain shortening. Key enzymes include desaturases and a fatty acyl reductase (pgFAR) to produce the final alcohol. Juvenile hormone (JH) negatively regulates this pathway by suppressing pheromone biosynthesis-activating neuropeptide (PBAN) signaling .

Advanced Research Questions

Q. How does juvenile hormone (JH) regulate this compound production?

JH inhibits PBAN-induced this compound synthesis. Experimental validation involves:

  • RNAi knockdown : Silencing Met1 (a JH receptor gene) reduces this compound production by 44% (10 µg dsRNA dose) .
  • Decapitation assays : Removing endogenous PBAN in females, followed by JH/PBAN treatments, confirms JH’s inhibitory role via GC/MS quantification .

Q. How do impurities in synthetic this compound samples affect experimental outcomes?

Impurities like (E)-2-hexenal (E2H) in commercial this compound can activate non-target neurons (e.g., Drosophila AB4a). Mitigation strategies include:

  • GC-SSR (Gas Chromatography-Single Sensillum Recording) : Isolating contaminants and testing purity .
  • Sodium borohydride reduction : Converts aldehydes (E2H) to less reactive alcohols .

Q. How do this compound receptors differ between Bombyx mori and Drosophila melanogaster?

  • BmOR1 : The silkworm receptor requires pheromone-binding protein (BmorPBP1) for selectivity, with slow signal termination (~9.3 ms half-life) .
  • DmelOR7a : Drosophila’s endogenous receptor detects this compound at sub-nanogram levels without PBP, showing rapid signal termination and higher sensitivity than BmOR1 .

Q. What genetic factors influence male silkworm responses to this compound?

Mutations in sex-determination genes (BmMasc, BmPSI, Bmdsx, Bmfru) alter electrophysiological responses:

  • Electroantennography (EAG) : Bmfru mutants lose responsiveness to bombykal but retain this compound sensitivity .
  • Single-sensillum recordings : BmMasc mutants show reduced trichoid sensilla density, impairing navigation .

Q. How does pH influence this compound binding to pheromone-binding protein (PBP)?

BmorPBP undergoes conformational shifts between pH 5.0–6.0, reducing binding affinity (KD from 105 nM at pH 7 to 1,600 nM at pH 5). This pH sensitivity facilitates pheromone release near neuronal membranes .

Q. What methodologies are used to study this compound receptor signaling dynamics?

  • Heterologous expression : BmOR1 expressed in HEK293 cells or Xenopus oocytes shows dose-dependent currents upon this compound exposure .
  • In vivo RNAi : Silencing BmFATP (fatty acid transport protein) reduces this compound production by 28–44% .

Q. How do pheromone-binding proteins (PBPs) enhance this compound receptor selectivity?

BmorPBP1 binds this compound with high specificity, preventing cross-reactivity with bombykal. Competitive binding assays show >100-fold selectivity for this compound over bombykal when PBP is present .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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